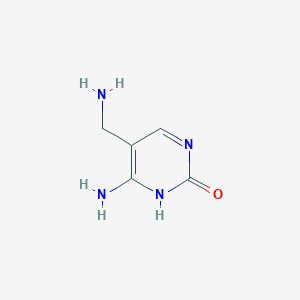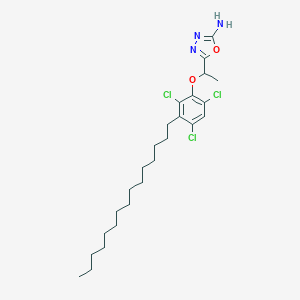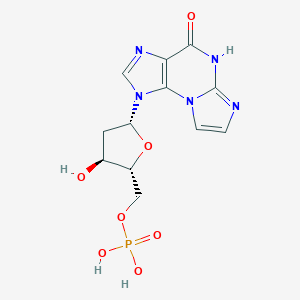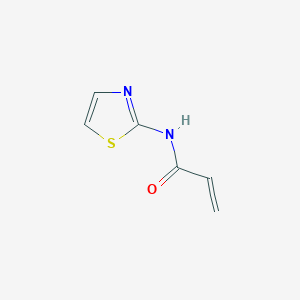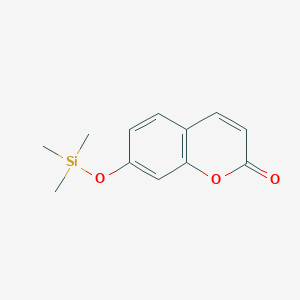
7-Trimethylsilyloxychromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Trimethylsilyloxychromen-2-one is a chemical compound that belongs to the class of coumarins. It is an important intermediate in the synthesis of various compounds, including natural products, pharmaceuticals, and agrochemicals. The compound has been extensively studied for its biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 7-Trimethylsilyloxychromen-2-one is not fully understood. However, several studies have suggested that the compound exerts its biological activities by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. The compound has also been shown to inhibit the activity of various enzymes, including COX-2, 5-LOX, and MMP-9.
Efectos Bioquímicos Y Fisiológicos
7-Trimethylsilyloxychromen-2-one has been reported to exhibit several biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. Additionally, the compound has been reported to scavenge free radicals and reduce lipid peroxidation. Furthermore, 7-Trimethylsilyloxychromen-2-one has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 7-Trimethylsilyloxychromen-2-one in lab experiments is its potent biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Additionally, the compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 7-Trimethylsilyloxychromen-2-one in lab experiments is its low solubility in water, which can make it difficult to dissolve in aqueous solutions.
Direcciones Futuras
There are several future directions for the research on 7-Trimethylsilyloxychromen-2-one. One area of research could be to investigate the compound's potential as a therapeutic agent for various diseases, including cancer, inflammation, and oxidative stress. Additionally, further studies could be conducted to elucidate the mechanism of action of the compound and to identify its molecular targets. Furthermore, future research could focus on developing more efficient synthesis methods for the compound and improving its solubility in aqueous solutions.
Métodos De Síntesis
The synthesis of 7-Trimethylsilyloxychromen-2-one can be achieved through various methods, including the Pechmann condensation reaction, the Knoevenagel reaction, and the Perkin reaction. The Pechmann condensation reaction involves the condensation of phenols with β-ketoesters in the presence of an acid catalyst. The Knoevenagel reaction involves the condensation of aldehydes or ketones with active methylene compounds, such as malononitrile or ethyl cyanoacetate. The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an acid catalyst.
Aplicaciones Científicas De Investigación
7-Trimethylsilyloxychromen-2-one has been extensively studied for its biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Several studies have reported that the compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. The compound has also been shown to possess antioxidant activity by scavenging free radicals and reducing lipid peroxidation. Additionally, 7-Trimethylsilyloxychromen-2-one has been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Propiedades
Número CAS |
118074-57-0 |
|---|---|
Nombre del producto |
7-Trimethylsilyloxychromen-2-one |
Fórmula molecular |
C12H14O3Si |
Peso molecular |
234.32 g/mol |
Nombre IUPAC |
7-trimethylsilyloxychromen-2-one |
InChI |
InChI=1S/C12H14O3Si/c1-16(2,3)15-10-6-4-9-5-7-12(13)14-11(9)8-10/h4-8H,1-3H3 |
Clave InChI |
QHOSPKLEKYPTTO-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OC1=CC2=C(C=C1)C=CC(=O)O2 |
SMILES canónico |
C[Si](C)(C)OC1=CC2=C(C=C1)C=CC(=O)O2 |
Sinónimos |
Umbelliferone + BSTFA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![P-[Tetrahydropyran-2-yloxy]phenylacetylene](/img/structure/B38020.png)
![2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid](/img/structure/B38022.png)
![2-[[(2S)-1-[[2-amino-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B38028.png)



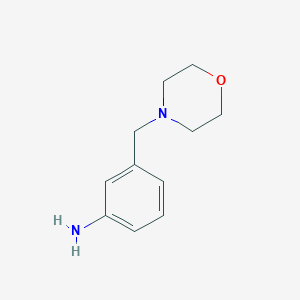
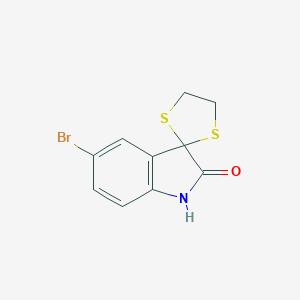
![Furo[3,2-b]pyridine-3-carbonitrile](/img/structure/B38040.png)
